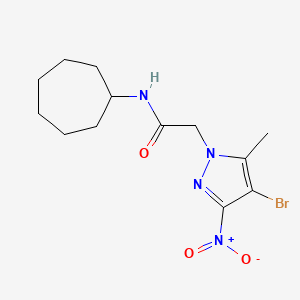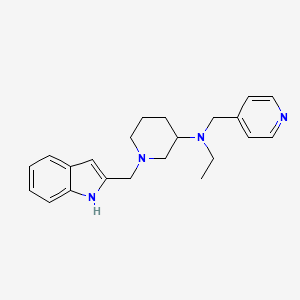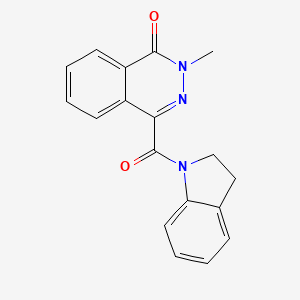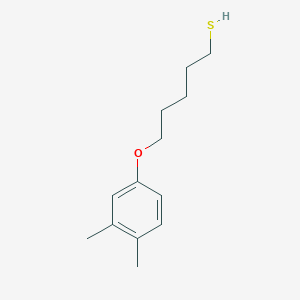![molecular formula C23H25N3O B6081175 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol](/img/structure/B6081175.png)
4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol is a complex organic compound with a unique structure that combines a pyrazole ring, a phenyl group, and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Coupling with phenyl group: The alkylated pyrazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the butynol moiety: Finally, the butynol group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway interference: The compound may interfere with key biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol: shares structural similarities with other pyrazole derivatives and phenylbutynol compounds.
Uniqueness
Structural uniqueness: The combination of a pyrazole ring, phenyl group, and butynol moiety is relatively unique, providing distinct chemical and biological properties.
Functional uniqueness: Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18(23-17-25-26(19(23)2)22-9-4-3-5-10-22)24-16-21-13-11-20(12-14-21)8-6-7-15-27/h3-5,9-14,17-18,24,27H,7,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLHSFLCSVRXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=C(C=C3)C#CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)

![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6081115.png)
![2-[(4-ETHYLPHENYL)AMINO]-4'-METHYL-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6081120.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)

![3-[5-(4-ETHYLPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE](/img/structure/B6081128.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)furan-3-carboxamide](/img/structure/B6081133.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)

![methyl N-[11-(3-morpholin-4-ylpropanoyl)benzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride](/img/structure/B6081169.png)

![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6081202.png)
